molecular formula C13H13ClFN3O2 B4310681 2-[(3-CHLORO-4-FLUOROANILINO)METHYL]TETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOLE-1,3(2H)-DIONE

2-[(3-CHLORO-4-FLUOROANILINO)METHYL]TETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOLE-1,3(2H)-DIONE

Cat. No.: B4310681
M. Wt: 297.71 g/mol
InChI Key: WWIPZNWNJARQML-UHFFFAOYSA-N
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Description

2-[(3-CHLORO-4-FLUOROANILINO)METHYL]TETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOLE-1,3(2H)-DIONE is a complex organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-CHLORO-4-FLUOROANILINO)METHYL]TETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOLE-1,3(2H)-DIONE typically involves multiple steps, starting from readily available precursors. Common synthetic methods for imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These methods often involve the use of alpha halo-ketones, amino nitriles, and other intermediates under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(3-CHLORO-4-FLUOROANILINO)METHYL]TETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, copper catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(3-CHLORO-4-FLUOROANILINO)METHYL]TETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOLE-1,3(2H)-DIONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(3-CHLORO-4-FLUOROANILINO)METHYL]TETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-CHLORO-4-FLUOROANILINO)METHYL]TETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOLE-1,3(2H)-DIONE is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups, which can enhance its biological activity and selectivity compared to other imidazole derivatives.

Properties

IUPAC Name

2-[(3-chloro-4-fluoroanilino)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClFN3O2/c14-9-6-8(3-4-10(9)15)16-7-18-12(19)11-2-1-5-17(11)13(18)20/h3-4,6,11,16H,1-2,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIPZNWNJARQML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)N(C(=O)N2C1)CNC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-[(3-CHLORO-4-FLUOROANILINO)METHYL]TETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOLE-1,3(2H)-DIONE
Reactant of Route 2
2-[(3-CHLORO-4-FLUOROANILINO)METHYL]TETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOLE-1,3(2H)-DIONE
Reactant of Route 3
2-[(3-CHLORO-4-FLUOROANILINO)METHYL]TETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOLE-1,3(2H)-DIONE
Reactant of Route 4
2-[(3-CHLORO-4-FLUOROANILINO)METHYL]TETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOLE-1,3(2H)-DIONE
Reactant of Route 5
Reactant of Route 5
2-[(3-CHLORO-4-FLUOROANILINO)METHYL]TETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOLE-1,3(2H)-DIONE
Reactant of Route 6
Reactant of Route 6
2-[(3-CHLORO-4-FLUOROANILINO)METHYL]TETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOLE-1,3(2H)-DIONE

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